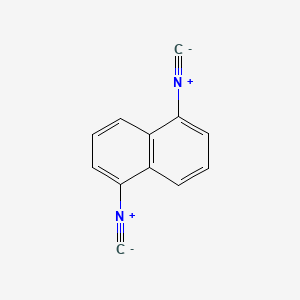

1,5-Naphthalenediyldiisocyanide

CAS No.:

Cat. No.: VC13594049

Molecular Formula: C12H6N2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6N2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 1,5-diisocyanonaphthalene |

| Standard InChI | InChI=1S/C12H6N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H |

| Standard InChI Key | HOWLRJRIWHGYOH-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-] |

| Canonical SMILES | [C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-] |

Introduction

Chemical Identity and Fundamental Properties

Structural and Molecular Characteristics

NDI’s molecular formula is , with a molar mass of 210.19 g/mol. The molecule consists of a naphthalene backbone substituted with two isocyanate (–NCO) groups at the 1,5-positions, conferring symmetry and enhanced rigidity to resultant polymers .

Table 1: Key Physicochemical Properties of NDI

| Property | Value/Range |

|---|---|

| Melting Point | 130°C |

| Boiling Point (100 torr) | 244°C |

| Density (25°C) | 1.45 g/cm³ |

| Vapor Pressure (25°C) | 0.001 Pa |

| Solubility | Chloroform, DMSO (slight) |

| Refractive Index | 1.6000 (estimated) |

| LogP (Octanol-Water) | 0.91 |

Reactivity and Stability

NDI’s isocyanate groups undergo vigorous exothermic reactions with nucleophiles such as water, alcohols, amines, and thiols, forming urethanes, ureas, or thiocarbamates, respectively . Hydrolysis with water produces 1,5-diaminonaphthalene and carbon dioxide, necessitating anhydrous handling conditions . The compound is hygroscopic, requiring storage under inert atmospheres at 2–8°C to prevent premature polymerization .

Synthesis and Industrial Production

Conventional Phosgenation Route

The primary industrial synthesis involves phosgenation of 1,5-diaminonaphthalene (1,5-DAN), first patented by Bayer AG in 1953 . The reaction proceeds via:

Key steps include:

-

Salt Formation: 1,5-DAN is dissolved in dichlorobenzene and treated with dry HCl to form a stable diamine hydrochloride .

-

Phosgene Introduction: Gaseous phosgene is introduced at 90–100°C, with subsequent heating to 230°C to drive the reaction to completion .

-

Purification: Vacuum distillation yields NDI with >90% purity .

Ionic Liquid-Mediated Thermal Cracking

Recent advancements employ ionic liquids (e.g., 1,2-dimethyl-4-ethylimidazole perchlorate, [EMMIm]ClO) as recyclable catalysts for cracking naphthalene-1,5-dibutylurethane . At 190–240°C under reduced pressure (5000 Pa), this method achieves 91% isolated yield with 93% purity, minimizing phosgene usage and enabling solvent recovery .

Table 2: Comparison of Synthesis Methods

| Parameter | Phosgenation Method | Ionic Liquid Method |

|---|---|---|

| Yield | 90–95.7% | 91% |

| Catalyst | None | [EMMIm]ClO + Metal Oxide |

| Temperature | 90–230°C | 190–240°C |

| Environmental Impact | High (phosgene use) | Lower (reduced phosgene) |

| Scalability | Industrial-scale | Lab-scale optimized |

Industrial Applications in Polyurethane Elastomers

Mechanical Performance Enhancements

NDI-based PU elastomers exhibit tensile strengths exceeding 40 MPa and elongation at break >500%, outperforming TDI/MDI systems . The rigid naphthalene backbone impedes chain mobility, enhancing load-bearing capacity and abrasion resistance, making them ideal for:

Thermal and Chemical Stability

NDI-PUs retain structural integrity up to 150°C, with glass transition temperatures () > –30°C, suitable for extreme environments . Resistance to oils, solvents, and ozone degradation extends service life in chemically aggressive settings .

Recent Advances and Future Directions

Green Synthesis Innovations

Non-phosgene routes using urea or dimethyl carbonate as carbonyl sources are under exploration to eliminate phosgene dependency . Enzymatic catalysis using lipases shows promise for ambient-temperature synthesis .

Recyclable PU Systems

Incorporating dynamic covalent bonds (e.g., disulfide, Diels-Alder adducts) into NDI-PUs enables self-healing and recyclability, addressing end-of-life environmental concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume